molecular formula C8H18ClN B6298284 (2R,5R)-2,5-Diethylpyrrolidinium chloride CAS No. 409339-89-5

(2R,5R)-2,5-Diethylpyrrolidinium chloride

Cat. No.: B6298284
CAS No.: 409339-89-5
M. Wt: 163.69 g/mol
InChI Key: HBJXFXPDCAJUCN-SCLLHFNJSA-N
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Description

(2R,5R)-2,5-Diethylpyrrolidinium chloride is a chiral quaternary ammonium salt. It is known for its applications in various fields of chemistry and industry due to its unique structural properties. The compound is characterized by the presence of two ethyl groups attached to the nitrogen atom of a pyrrolidine ring, making it a valuable intermediate in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-Diethylpyrrolidinium chloride typically involves the reaction of (2R,5R)-2,5-diethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

    Starting Material: (2R,5R)-2,5-diethylpyrrolidine

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete conversion to the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Diethylpyrrolidinium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidinium salts, while oxidation and reduction can lead to different derivatives of the pyrrolidine ring.

Scientific Research Applications

(2R,5R)-2,5-Diethylpyrrolidinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-Diethylpyrrolidinium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The chiral nature of the compound allows it to selectively interact with other chiral molecules, making it useful in asymmetric synthesis. The pyrrolidinium ion can also participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-Diethylpyrrolidinium chloride: The enantiomer of the compound, which has different chiral properties.

    N-Methylpyrrolidinium chloride: A similar quaternary ammonium salt with a methyl group instead of ethyl groups.

    N-Ethylpyrrolidinium chloride: Another related compound with a single ethyl group.

Uniqueness

(2R,5R)-2,5-Diethylpyrrolidinium chloride is unique due to its specific chiral configuration, which imparts distinct properties in terms of reactivity and selectivity. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(2R,5R)-2,5-diethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJXFXPDCAJUCN-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](N1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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